molecular formula C12H13ClN2 B3135689 2-(tert-Butyl)-4-chloroquinazoline CAS No. 403612-89-5

2-(tert-Butyl)-4-chloroquinazoline

Cat. No. B3135689
CAS RN: 403612-89-5
M. Wt: 220.7 g/mol
InChI Key: RRKKSASKQFKRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)-4-chloroquinazoline is a synthetic quinazoline derivative that has been used in a variety of scientific research applications. It is a versatile compound that has been used to study a wide range of biochemical and physiological effects.

Scientific Research Applications

Catalysis and Alkylation Reactions

The synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is essential due to its wide industrial applications. A highly efficient catalyst is crucial for the alkylation of p-cresol and tert-butyl alcohol to produce 2-TBM. Researchers have developed an efficient and mild method using a deep eutectic solvent (DES) as the catalyst. Caprolactam acts as the hydrogen-bonding acceptor, while p-toluenesulfonic acid serves as the hydrogen-bonding donor. This method optimizes reaction parameters and demonstrates good recyclability of the catalyst .

Intermediate in Ether Production

tert-Butyl alcohol: (TBA) plays a vital role as an intermediate in the production of methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) . These ethers are essential components in fuel additives and industrial processes .

Asymmetric Synthesis via tert-Butanesulfinamide

tert-Butanesulfinamide has gained prominence in asymmetric synthesis, particularly in the preparation of N-heterocycles. Researchers have illustrated its preference over p-toluenesulfinamide due to better yields and diastereoselectivity. This compound has been widely used in enantioselective reactions, contributing to the synthesis of various chiral molecules .

Organic Synthesis and Medicinal Chemistry

5-Tert-butyl-2-methoxyphenylboronic acid (5-TMPBA): , a derivative of 2-(tert-butyl)-4-chloroquinazoline, serves as a building block in organic synthesis. Researchers utilize it to construct more complex organic molecules. Additionally, it finds applications in medicinal chemistry.

Fine Chemicals and UV Absorbers

2-TBM, synthesized via the alkylation of p-cresol and tert-butyl alcohol, is widely used in the preparation of fine chemicals. It also serves as a UV absorber and polymerization inhibitor .

Additives in the Food Industry

Due to its convenient reaction process, the alkylation of p-cresol and tert-butyl alcohol remains an effective method for 2-TBM synthesis. This compound finds applications as an additive in the food industry .

properties

IUPAC Name

2-tert-butyl-4-chloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-12(2,3)11-14-9-7-5-4-6-8(9)10(13)15-11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKKSASKQFKRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-4-chloroquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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